molecular formula C21H12Cl2N2O2S B12626211 Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- CAS No. 920035-43-4

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-

Cat. No.: B12626211
CAS No.: 920035-43-4
M. Wt: 427.3 g/mol
InChI Key: IEJNXGUAADLPJJ-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- is a complex organic compound that features a benzonitrile core with additional benzothiazole and chlorophenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include benzoic acids, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chlorophenoxy groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a single nitrile group, used as a precursor in organic synthesis.

    Benzothiazole: Known for its biological activity and used in medicinal chemistry.

    Chlorophenoxy compounds: Commonly used in herbicides and pharmaceuticals.

Uniqueness

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- (CAS Number: 920035-43-4) is a complex organic compound notable for its diverse biological activities. This article provides an in-depth analysis of its biological effects, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H12Cl2N2O2SC_{21}H_{12}Cl_2N_2O_2S, with a molecular weight of approximately 429.25 g/mol. Its structure features multiple aromatic rings and a cyano group, contributing to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that benzonitrile derivatives exhibit various biological activities, particularly in the fields of agriculture and medicine. The following sections detail specific findings regarding its cytotoxicity and antimicrobial properties.

Cytotoxicity Studies

A significant body of research has focused on the cytotoxic effects of benzonitrile and its derivatives. A study investigated the cytotoxicity of several benzonitrile herbicides, including bromoxynil and ioxynil, on human cell lines Hep G2 (liver) and HEK293T (kidney) using the MTT assay and real-time cell analysis (RTCA) techniques. Key findings included:

  • High Toxicity Levels : Bromoxynil, chloroxynil, and ioxynil demonstrated significant cytotoxic effects across both cell lines.
  • Concentration-Dependent Effects : The cytotoxicity was concentration-dependent, with notable decreases in cell viability at higher concentrations (25 mg/L to 100 mg/L) .

Table 1: Cytotoxic Effects on Human Cell Lines

CompoundCell LineConcentration (mg/L)Inhibitory Index (%)
BromoxynilHep G210075
ChloroxynilHEK293T10070
IoxynilHep G210065
DichlobenilHEK293T100<20

Antimicrobial Activity

Benzonitrile derivatives have also been assessed for their antimicrobial properties. Studies have shown that certain compounds within this class exhibit selective activity against Gram-positive bacteria. For instance:

  • Selective Antibacterial Activity : Some derivatives were found to be effective against Bacillus subtilis, while showing limited activity against Gram-negative strains such as Escherichia coli.
  • Potential Antifungal Agents : Certain compounds demonstrated antifungal properties against pathogens like Candida albicans.

Table 2: Antimicrobial Activity of Benzonitrile Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis50 mg/L
Compound BCandida albicans75 mg/L
Compound CEscherichia coli>100 mg/L

The mechanisms underlying the biological activities of benzonitrile compounds are still being elucidated. However, several hypotheses have been proposed:

  • Cell Membrane Disruption : Cytotoxic effects may stem from the ability of these compounds to disrupt cellular membranes, leading to increased permeability and cell death.
  • Inhibition of Enzymatic Activity : Some studies suggest that benzonitrile derivatives may inhibit key enzymes involved in cellular metabolism or signaling pathways.

Case Studies

Several case studies highlight the practical implications of benzonitrile's biological activity:

  • Agricultural Applications : Benzonitrile herbicides have been widely used for weed control in agriculture since the 1970s. Their effectiveness against specific weed species has made them valuable tools in crop management.
  • Pharmaceutical Research : Ongoing research is exploring the potential of benzonitrile derivatives as anticancer agents due to their selective toxicity towards cancer cells compared to normal cells .

Properties

CAS No.

920035-43-4

Molecular Formula

C21H12Cl2N2O2S

Molecular Weight

427.3 g/mol

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylmethoxy)-5-chlorophenoxy]-5-chlorobenzonitrile

InChI

InChI=1S/C21H12Cl2N2O2S/c22-14-5-13(11-24)6-17(8-14)27-18-9-15(23)7-16(10-18)26-12-21-25-19-3-1-2-4-20(19)28-21/h1-10H,12H2

InChI Key

IEJNXGUAADLPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC3=CC(=CC(=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl

Origin of Product

United States

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